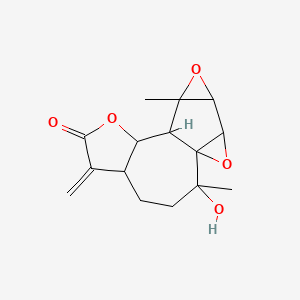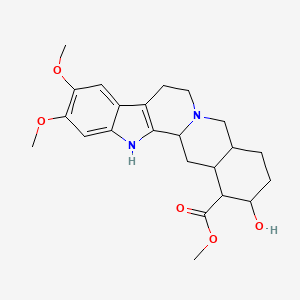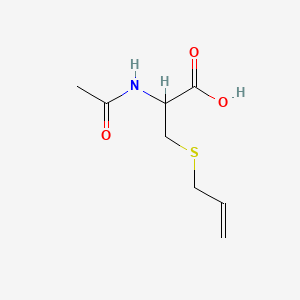
2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-allyl-L-cysteine is a sulfur-containing amino acid derivative found in garlic. It is a principal metabolite of L-deoxyalliin in humans, mice, rats, and dogs . This compound exhibits a wide range of biological activities, including neuroprotective, antioxidative, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-allyl-L-cysteine can be synthesized through various methods. One common approach involves the acetylation of S-allyl-L-cysteine. The reaction typically uses acetic anhydride as the acetylating agent under mild conditions . Another method involves the use of chitosan-based nanoparticles to enhance the bioavailability of S-allyl-L-cysteine .
Industrial Production Methods
Industrial production of N-Acetyl-S-allyl-L-cysteine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed for the validation and quality control of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-allyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: N-Acetyl-S-allyl-L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-S-allyl-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Mechanism of Action
N-Acetyl-S-allyl-L-cysteine exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, thereby reducing oxidative stress.
Neuroprotection: The compound inhibits calpain activity by binding to its Ca2±binding domain, protecting neurons from endoplasmic reticulum stress-induced toxicity.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-Acetyl-S-allyl-L-cysteine is unique compared to other sulfur-containing amino acids due to its specific biological activities and metabolic pathways. Similar compounds include:
S-allyl-L-cysteine: Another sulfur-containing amino acid derived from garlic with similar antioxidative and neuroprotective properties.
S-ethyl-L-cysteine: Exhibits more potent neuroprotective effects against endoplasmic reticulum stress-induced neurotoxicity.
S-propyl-L-cysteine: Also shows enhanced neuroprotective effects compared to S-allyl-L-cysteine.
These compounds share similar structural features but differ in their side chains, which influence their biological activities and therapeutic potential.
Properties
IUPAC Name |
2-acetamido-3-prop-2-enylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
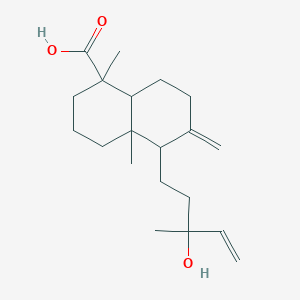
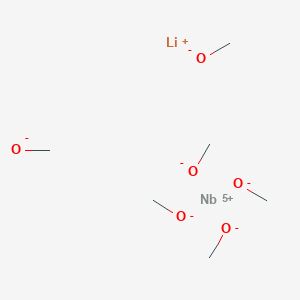
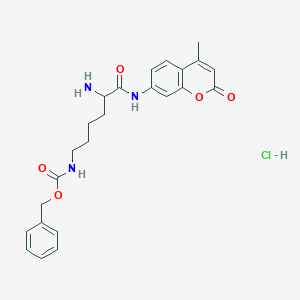

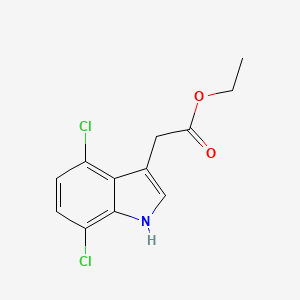

![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
